1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride

Catalog No.
S6632075
CAS No.
1240567-51-4
M.F
C14H16ClNO
M. Wt
249.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol h...

CAS Number

1240567-51-4

Product Name

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride

IUPAC Name

1-[(prop-2-enylamino)methyl]naphthalen-2-ol;hydrochloride

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

InChI

InChI=1S/C14H15NO.ClH/c1-2-9-15-10-13-12-6-4-3-5-11(12)7-8-14(13)16;/h2-8,15-16H,1,9-10H2;1H

InChI Key

CCGGMCSARUOVDM-UHFFFAOYSA-N

SMILES

C=CCNCC1=C(C=CC2=CC=CC=C21)O.Cl

Canonical SMILES

C=CCNCC1=C(C=CC2=CC=CC=C21)O.Cl

1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride is a chemical compound characterized by the molecular formula C14H15ClN2O. It features a naphthalene ring system substituted with an aminomethyl group and a prop-2-en-1-yl group. The compound is a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in biological and chemical research. Its molecular weight is approximately 256.74 g/mol, and it is typically encountered as a solid at room temperature with a melting point that may vary depending on purity and formulation .

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.
  • Aldol Condensation: The prop-2-en-1-yl group can participate in aldol reactions, leading to the formation of larger carbon skeletons.

These reactions make it versatile for synthetic organic chemistry applications.

The synthesis of 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride can be achieved through several methods:

  • Alkylation of Naphthalene Derivatives: Starting with naphthalene derivatives, an alkylation reaction can introduce the prop-2-en-1-yl group.
  • Reductive Amination: The compound can be synthesized by reacting an appropriate aldehyde with an amine in the presence of reducing agents.
  • Direct Amination: Using naphthalenesulfonic acid derivatives, direct amination can yield the desired product.

The compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Research: It can be used as a reagent in organic synthesis and chemical analysis.
  • Material Science: Its unique properties may allow for use in developing new materials or coatings.

These applications highlight its importance across multiple scientific disciplines.

Interaction studies involving 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride focus on its binding affinity to various biological targets, including receptors and enzymes. Preliminary studies suggest it may interact with neurotransmitter systems, influencing pathways relevant to mood regulation and cognitive function. Further research is necessary to fully understand its pharmacokinetics, bioavailability, and potential side effects when administered in vivo .

Several compounds exhibit structural similarities to 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride, each possessing unique properties:

Compound NameCAS NumberSimilarityUnique Features
1-(aminomethyl)naphthalen-2-ol hydrochloride7523-34-40.95Lacks the propylene group, simpler structure
2-(Naphthalen-1-yl)propan-2-amino hydrochloride455953170.90Contains a propanamine structure
1-{[(Propan-2-yl)amino]methyl}naphthalen-2-olNot listed0.92Propanamine instead of propylene

These comparisons illustrate how variations in substituents can lead to different biological activities and chemical properties, underscoring the uniqueness of 1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride within this class of compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

249.0920418 g/mol

Monoisotopic Mass

249.0920418 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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